Methyl 9-methyl-9H-beta-carboline-3-carboxylate
Overview
Description
Methyl 9-methyl-9H-beta-carboline-3-carboxylate is a heterocyclic amine belonging to the beta-carboline family. This compound is known for its neuroprotective, neuroregenerative, and anti-inflammatory properties.
Preparation Methods
Methyl 9-methyl-9H-beta-carboline-3-carboxylate can be synthesized through the Eschweiler–Clarke reaction, which involves the methylation of freebase beta-carboline (norharmane) using formaldehyde and formic acid . This reaction is typically carried out under acidic conditions and at elevated temperatures to ensure complete methylation.
Chemical Reactions Analysis
Methyl 9-methyl-9H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: Substitution reactions can occur at various positions on the beta-carboline ring, resulting in the formation of new compounds with different properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biology: The compound has been shown to increase neurite outgrowth and regeneration of dopaminergic neurons, making it a valuable tool for studying neurodegenerative diseases
Medicine: Its neuroprotective and anti-inflammatory properties have led to investigations into its potential as a treatment for Parkinson’s disease and other neurological disorders
Mechanism of Action
Methyl 9-methyl-9H-beta-carboline-3-carboxylate exerts its effects through several mechanisms:
Inhibition of Monoamine Oxidase: The compound inhibits the activity of monoamine oxidase A and B, enzymes responsible for the breakdown of neurotransmitters like dopamine. .
Neurotrophic Factor Stimulation: The compound stimulates the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF), promoting the survival and growth of neurons.
Anti-inflammatory Effects: It reduces the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects in the brain.
Comparison with Similar Compounds
Methyl 9-methyl-9H-beta-carboline-3-carboxylate is unique among beta-carbolines due to its combination of neuroprotective, neuroregenerative, and anti-inflammatory properties. Similar compounds include:
Properties
IUPAC Name |
methyl 9-methylpyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-16-12-6-4-3-5-9(12)10-7-11(14(17)18-2)15-8-13(10)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVBEJRCLQGKAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC(=NC=C31)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509896 | |
Record name | Methyl 9-methyl-9H-beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82596-95-0 | |
Record name | Methyl 9-methyl-9H-beta-carboline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.